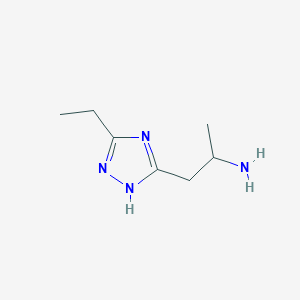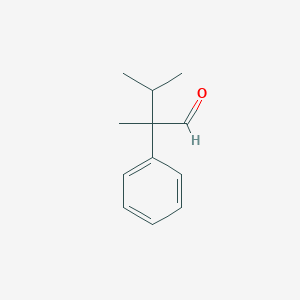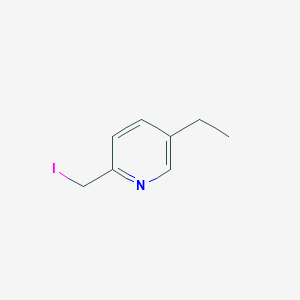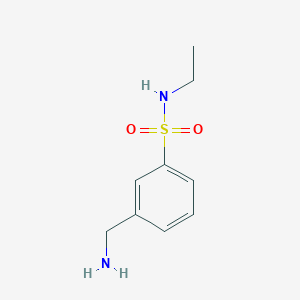
3-(Aminomethyl)-N-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-n-ethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an aminomethyl group attached to a benzene ring, which is further substituted with an ethyl group and a sulfonamide group. The unique structure of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide makes it a valuable compound for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino-substituted benzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: Finally, the ethyl group is introduced via an alkylation reaction using ethyl bromide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control over reaction parameters and the use of recyclable catalysts to reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-n-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitro-substituted benzene derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-n-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which are used to treat bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-n-ethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but without the ethyl group.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring attached to the sulfonamide group.
Uniqueness
3-(aminomethyl)-n-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the ethyl group and the aminomethyl group can influence its interaction with biological targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
3-(aminomethyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3 |
InChI-Schlüssel |
AMCVADKBFBXXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
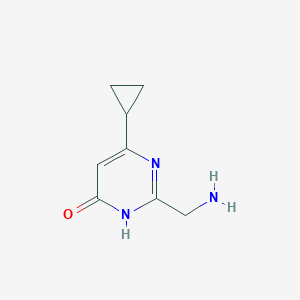
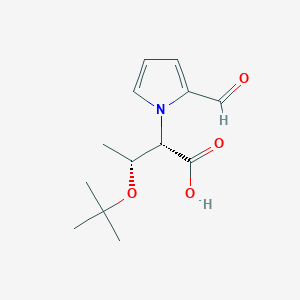
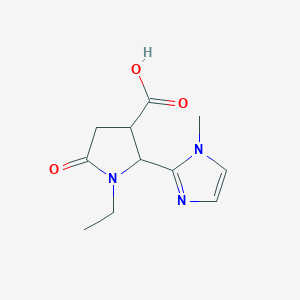
![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)

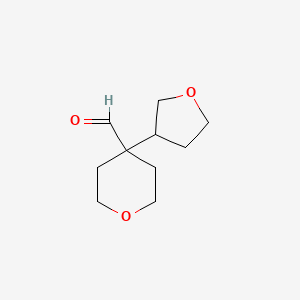
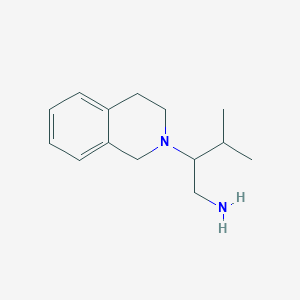
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)
